D-Cellobiose-1'-13C is a disaccharide formed by two glucose units linked by a β(1→4) glycosidic bond, specifically labeled with the carbon-13 isotope at the first carbon position of one of the glucose units. This compound is significant in biochemical research, particularly in studies involving cellulose and cellodextrins, as it aids in understanding the hydrogen bonding network within these polysaccharides through nuclear magnetic resonance spectroscopy.
D-Cellobiose-1'-13C is derived from D-glucose, which can be isotopically labeled using various synthetic methods. The classification of D-cellobiose falls under oligosaccharides, specifically disaccharides, which are composed of two monosaccharide units. Its structural formula can be represented as C12H22O11 when considering the molecular formula without isotopic labeling.
The synthesis of D-Cellobiose-1'-13C typically involves starting from D-glucose that has been enriched with the carbon-13 isotope. A high-yielding synthetic route has been established that allows for the production of methyl 4'-O-methyl-β-D-cellobioside from D-glucose. This reaction utilizes optimized conditions that have been refined through experimentation with non-labeled materials to ensure maximum yield and purity of the labeled compound .
The synthesis process often includes:
The carbon-13 enrichment allows for detailed studies using nuclear magnetic resonance spectroscopy, facilitating insights into molecular interactions and dynamics within cellulose structures.
D-Cellobiose-1'-13C can participate in various biochemical reactions, including hydrolysis and fermentation processes. The hydrolysis of D-cellobiose yields two D-glucose molecules, which can then enter metabolic pathways such as glycolysis or fermentation processes in microorganisms.
Key reactions include:
The mechanism by which D-cellobiose interacts within biological systems primarily involves its enzymatic breakdown. Cellulases cleave the β(1→4) glycosidic bond, releasing glucose units that can be utilized for energy production in microbial systems or plant metabolism.
During enzymatic hydrolysis:
This process is crucial for understanding cellulose degradation in both natural and industrial contexts.
D-Cellobiose-1'-13C is typically a white crystalline solid at room temperature. It is soluble in water due to its hydroxyl groups, which facilitate hydrogen bonding with water molecules.
The compound exhibits typical disaccharide properties:
Relevant analyses include:
D-Cellobiose-1'-13C has significant applications in scientific research:
Molecular Architecture:D-Cellobiose-1'-13C retains the canonical structure of cellobiose—a β-1,4-linked disaccharide of D-glucose—but features ¹³C at the anomeric carbon (C1) of the reducing moiety. Its molecular formula is C₁₁[¹³C]H₂₂O₁₁, with a molecular weight of 343.29 g/mol [1]. The ¹³C label does not alter bond lengths or angles but introduces measurable perturbations in nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles.
Hydrogen Bonding and Solvation:Neutron diffraction with isotopic substitution (NDIS) studies reveal that cellobiose in aqueous solution exhibits an intramolecular hydrogen bond between the reducing ring’s HO3 group and the non-reducing ring’s O5' oxygen. This bond shares occupancy (50%) with water molecules, creating a dynamic equilibrium:$$\text{HO3} \cdots \text{O5}' \rightleftharpoons \text{HO3} \cdots \text{H}_2\text{O} \cdots \text{O5}'$$The glycosidic torsion angles (φₗᵢₖₑ ≈ 22°, ψₗᵢₖₑ ≈ -40°) remain consistent with unlabeled cellobiose, confirming that isotopic substitution does not distort the solution conformation [2].
Synthetic and Analytical Utility:The ¹³C label enables precise tracking via:
Table 1: Molecular Properties of D-Cellobiose-1'-13C
Property | Value |
---|---|
Molecular Formula | C₁₁[¹³C]H₂₂O₁₁ |
Molecular Weight | 343.29 g/mol |
Isotopic Purity | ≥99% ¹³C (typical commercial) |
Glycosidic Torsion Angles* | φ ≈ 22°, ψ ≈ -40° |
Key Functional Group | Reducing-end anomeric ¹³C |
Source: [1] [2]*In aqueous solution, consistent with unlabeled cellobiose.
Metabolic Pathway Tracing:As a reducing sugar, D-Cellobiose-1'-13C undergoes glycation reactions with proteins, forming stable Schiff bases detectable via a +6 Da mass shift per modification site when paired with ¹²C-sugars. This principle underpins glycation isotopic labeling (GIL), which quantifies glycation sites in proteins under hyperglycemic conditions [5].
Enzymatic Degradation Studies:Cellobiose is the primary product of cellulose hydrolysis by cellulases. The ¹³C label allows real-time monitoring of:
Advantages Over Deuterium Labels:Compared to deuterated tracers (e.g., CD₃-methylated analogs), ¹³C-labeling:
Table 2: Analytical Comparison of Isotopic Labels in Tracer Studies
Parameter | ¹³C Label | Deuterium Label |
---|---|---|
Mass Shift per Label | +1 Da | +3 Da |
Chromatographic Behavior | Minimal retention time shift | Significant separation of isotopologs |
Bond Vibrational Impact | Negligible | Altered C-H/C-D stretching frequencies |
Natural Abundance Interference | Correctable via isotopic deconvolution | Minimal (low natural D abundance) |
Probing Cellulose Solubility and Recalcitrance:Cellulose insolubility in water ("recalcitrance") is attributed to intramolecular hydrogen bonding and hydrophobic interactions. NDIS studies using D-Cellobiose-1'-13C reveal that the HO3⋯O5' bond persists with 50% water occupancy, suggesting aqueous solvent access does not fully disrupt this key interaction. This explains cellulose’s resistance to dissolution and enzymatic attack [2].
Quantifying Methylcellulose Substitution Patterns:In methylcellulose (MC) research, D-Cellobiose-1'-13C-derived oligomers enable precise MS quantification of substituent distribution:
Advanced Structural Techniques:
Table 3: Key Research Applications of D-Cellobiose-1'-13C
Research Area | Application | Technique Used |
---|---|---|
Hydrogen Bond Dynamics | Occupancy of HO3⋯O5' bond vs. solvent interactions | Neutron diffraction (NDIS) |
Methylcellulose Analysis | Quantification of methyl group distribution per DP | LC-ESI-TOF-MS |
Enzymatic Mechanisms | Real-time monitoring of β-glucosidase kinetics | ¹³C-NMR line-shape analysis |
Glycation Chemistry | Site-specific quantification of protein glycation | ESI-MS/MS with neutral loss scan |
Concluding Remarks
D-Cellobiose-1'-13C exemplifies the synergy between isotopic labeling and carbohydrate biochemistry. Its well-preserved native structure, combined with the detectability of the ¹³C tag, provides an indispensable tool for elucidating cellulose solvation, enzymatic degradation, and glycation pathways. Future applications may expand to in vivo imaging of cellulose metabolism in bioenergy crops or real-time tracking of dietary cellulose fermentation.
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